molecular formula C7H4BrN3O B3290505 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 865156-67-8

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B3290505
CAS No.: 865156-67-8
M. Wt: 226.03 g/mol
InChI Key: PAOLBUPEQYBJIQ-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyrimidine ring system with a bromine atom at the 6th position and an aldehyde group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

Imidazo[1,2-a]pyridine analogues, which include 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area of research for new TB drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazo-pyrimidine core, followed by bromination and formylation to introduce the bromine and aldehyde functionalities, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions at the bromine position.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the bromine atom and the aldehyde group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid

Uniqueness

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both the bromine atom and the aldehyde group allows for diverse chemical modifications and potential interactions with biological targets .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-5-1-9-7-10-2-6(4-12)11(7)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOLBUPEQYBJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857476
Record name 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865156-67-8
Record name 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromomalonaldehyde (500 mg, 2.90 mmol) was added to a solution of 5-bromopyrimidin-2-amine (526 mg, 3.49 mmol) in acetonitrile. The reaction mixture was refluxed for 2 hours. After completion of the reaction, the reaction mixture was quenched with sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. The organic layer was concentrated and the product was purified by column chromatography using up to 2% methanol in chloroform gradient to obtain the title compound. Yield: 40%; 1H NMR (DMSO-d6; 300 MHz): δ 9.98(s, 1H), 9.75-9.76 (d, 1H, J=2.4 Hz), 8.97-8.98 (d, 1H, 2.4 Hz), 8.70 (s, 1H); MS (m/z): 226 (M+1)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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